BenchChemオンラインストアへようこそ!

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Procurement Cost Analysis Building Blocks

For CNS and GP-targeted library synthesis, this 3-oxopropanenitrile is irreplaceable. Unlike generic analogs, its 2,3-dihydro-1,4-benzodioxin core is a proven pharmacophore essential for 5-HT1A and α-adrenergic SAR. The 3-oxo handle enables unique Gewald and cyclization pathways impossible with non-oxo substitutes. Choose this ≥95% pure building block to maintain structural integrity and target relevance.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 1155140-22-9
Cat. No. B1419012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
CAS1155140-22-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)C(=O)CC#N
InChIInChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2
InChIKeyDOTZGDJJMFXCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile (CAS 1155140-22-9): Core Properties and Research-Grade Specifications for Procurement


3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile (CAS 1155140-22-9) is a heterocyclic building block characterized by a 2,3-dihydro-1,4-benzodioxin core fused to a 3-oxopropanenitrile substituent at the 5-position . Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol, and it is typically supplied at a minimum purity of 95% . This compound belongs to the class of 3-oxopropanenitriles, which are valuable intermediates in the synthesis of diverse bioactive molecules and heterocyclic scaffolds [1].

Why 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile Cannot Be Substituted with Common Analogs: Structural and Functional Differentiation for Scientific Selection


Generic substitution among 3-oxopropanenitriles is inadvisable due to the pronounced impact of the heterocyclic core on key molecular properties. The 2,3-dihydro-1,4-benzodioxin ring system introduces a specific spatial and electronic profile that differs significantly from, for example, the 1,3-benzodioxole core found in common analogs. These structural variations translate into quantifiable differences in molecular weight, polarity, and importantly, procurement cost . Furthermore, the 2,3-dihydro-1,4-benzodioxin moiety is a recognized pharmacophore in several therapeutic programs, particularly for central nervous system targets, suggesting that its presence is a deliberate design choice with specific biological implications not replicated by other cores [1]. The following sections provide quantitative evidence for these differentiations.

Quantitative Differentiation Guide for 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile (CAS 1155140-22-9) vs. Closest Analogs


Direct Price Comparison: 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile vs. 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile

A direct procurement comparison from the same supplier (CymitQuimica) reveals a stark cost differential. The target compound, 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile, is significantly more expensive than its common analog, 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile . This difference likely reflects the greater synthetic complexity or lower commercial demand for the 2,3-dihydro-1,4-benzodioxin core compared to the 1,3-benzodioxole core.

Procurement Cost Analysis Building Blocks

Molecular Weight and Physicochemical Differentiation from a Close Structural Analog

Compared to a structurally similar analog, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanenitrile (CAS 1527798-32-8), the target compound possesses a key functional group difference—a ketone in place of a methylene group—that impacts its physicochemical profile . This difference is quantifiable in molecular weight and formula, which are fundamental parameters in drug design and analytical method development.

Physicochemical Properties Medicinal Chemistry SAR

Class-Level Pharmacological Potential: The 2,3-Dihydro-1,4-benzodioxin Core as a Privileged Scaffold for Glycogen Phosphorylase Inhibition

The 2,3-dihydro-1,4-benzodioxin moiety is a validated pharmacophore for inhibiting glycogen phosphorylase (GP), a key target in type 2 diabetes. Research has synthesized and tested multiple derivatives containing this core, establishing a class-level structure-activity relationship (SAR) [1]. While direct data for the target compound is not yet published, its core structure places it within this established class of GP inhibitors, providing a rational basis for its selection in discovery programs targeting this enzyme over other 3-oxopropanenitrile scaffolds without this privileged core.

Drug Discovery Glycogen Phosphorylase Metabolic Disease

Optimal Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile Based on Quantitative Evidence


Targeted Synthesis of Glycogen Phosphorylase (GP) Inhibitor Libraries

This compound is most rationally deployed as a core building block for synthesizing focused libraries of potential GP inhibitors. The class-level evidence linking the 2,3-dihydro-1,4-benzodioxin moiety to GP inhibition [1] makes it a strategically sound choice over alternative 3-oxopropanenitriles for this specific biological target. The premium cost is justified by the potential for a higher hit rate against a validated metabolic disease target.

Derivatization via the Reactive Ketone Moiety

The 3-oxopropanenitrile group provides a versatile handle for further synthetic elaboration, such as Gewald reactions to form 2-aminothiophenes or cyclizations to generate pyrazoles and isoxazoles [2]. The presence of the ketone, a feature absent in non-oxo analogs like 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanenitrile , makes this specific compound uniquely suited as an intermediate for introducing the 2,3-dihydro-1,4-benzodioxin core into diverse heterocyclic frameworks.

Specialized Medicinal Chemistry Campaigns Requiring the 2,3-Dihydro-1,4-benzodioxin Scaffold

For projects explicitly aiming to explore the SAR around the 2,3-dihydro-1,4-benzodioxin core for CNS or cardiovascular targets—given its known role in 5-HT1A ligands and α-adrenergic agents [3]—this compound is a necessary, non-substitutable building block. Its higher cost is an accepted variable in exchange for maintaining the structural integrity of the pharmacophore of interest, as generic analogs with different cores would not yield the desired structure-activity insights.

Quote Request

Request a Quote for 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.